1,1'-DIHYDROXYBICYCLOHEXYL
Overview
Description
1-(1-Hydroxycyclohexyl)cyclohexan-1-ol , also known by other names such as (1-Hydroxycyclohexyl)ethyne , 1-Ethynyl-1-cyclohexanol , and Ethynylcyclohexanol , is a chemical compound with the molecular formula C₁₂H₂₂O₂ . It falls within the class of cyclohexanol derivatives and contains both an alcohol group (hydroxyl) and an alkyne (ethynyl) functional group .
Molecular Structure Analysis
The molecular structure of 1-(1-Hydroxycyclohexyl)cyclohexan-1-ol consists of a cyclohexane ring with a hydroxyl group attached to one carbon atom and an ethynyl group attached to another carbon atom. The compound’s three-dimensional arrangement can be visualized using crystallographic data .
Scientific Research Applications
Catalytic Electronic Activation
1-(1-Hydroxycyclohexyl)cyclohexan-1-ol has been utilized in the realm of catalytic electronic activation. This involves the activation of similar compounds through aluminium-catalysed transfer hydrogenation, leading to facile conjugate addition. This method, termed catalytic electronic activation, demonstrates the potential of these compounds in synthetic chemistry, particularly in creating complex molecular structures (Black, Edwards, & Williams, 2005).
Interaction with Proteins
Research into allergenic hydroperoxides has used 1-(1-Hydroxycyclohexyl)cyclohexan-1-ol as a model compound. It's been instrumental in studying the interactions of certain terpenes with proteins. This research provides insight into the mechanisms of allergic contact dermatitis, a significant contribution to understanding allergenic reactions (Lepoittevin & Karlberg, 1994).
Chiral Auxiliaries in Synthesis
The compound has found use as a chiral auxiliary in organic synthesis. For example, it has been employed in the enantioselective synthesis of α-hydroxy acids. This highlights its importance in producing optically pure compounds, a crucial aspect of pharmaceutical and fine chemical manufacturing (Basavaiah & Krishna, 1995).
Photochemical Additions
In photochemistry, this compound has been used to study the addition of secondary alcohols to maleimides under UV irradiation. This research is significant for understanding photochemical reactions, which are essential in various industrial and scientific applications (Al-Amoudi & Vernon, 1999).
Molecular Recognition by NMR
1-(1-Hydroxycyclohexyl)cyclohexan-1-ol has also been used in molecular recognition studies using NMR and fluorescence spectroscopy. It serves as a chiral solvating agent for distinguishing isomers, demonstrating its utility in analytical chemistry (Khanvilkar & Bedekar, 2018).
Properties
IUPAC Name |
1-(1-hydroxycyclohexyl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h13-14H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSMUSHZUADWJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2(CCCCC2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951513 | |
Record name | [1,1'-Bi(cyclohexane)]-1,1'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2888-11-1 | |
Record name | NSC1472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Bi(cyclohexane)]-1,1'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,1'-Bicyclohexyl)-1,1'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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